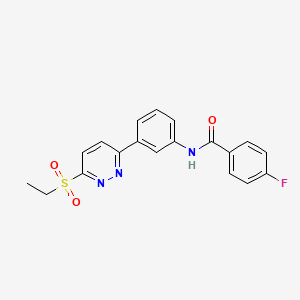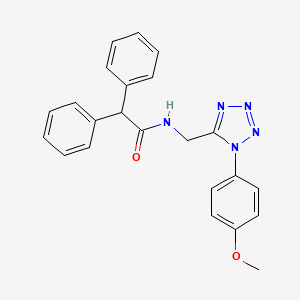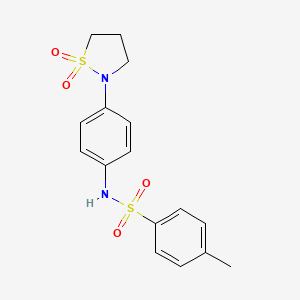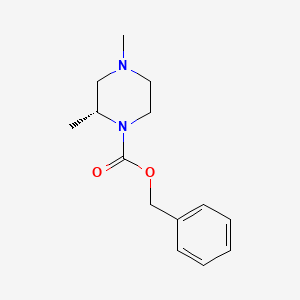![molecular formula C14H22N6O2S B2721460 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-99-3](/img/structure/B2721460.png)
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is an organic compound that attracts significant interest due to its complex structure and potential applications across various scientific fields. The compound features distinct functional groups, including an imidazole ring, a sulfonyl group, a pyrrolidine moiety, and a triazole ring, which contribute to its chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Preparation typically involves multi-step synthesis pathways, beginning with the construction of the core heterocyclic structures. The synthesis generally involves:
The formation of the imidazole ring via cyclization reactions.
Introduction of the sulfonyl group through sulfonation reactions.
Formation of the pyrrolidine ring using cycloaddition reactions.
Finally, the creation of the triazole ring using azide-alkyne cycloaddition.
Industrial Production Methods: Industrial production may scale up these laboratory synthesis methods, optimizing reaction conditions like temperature, solvent use, and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed for enhanced efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form N-oxides.
Reduction: The sulfonyl group might be reduced to sulfide or thiol under specific conditions.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl and triazole moieties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reagents: Halides, Grignard reagents.
Major Products:
Oxidation products: N-oxide derivatives.
Reduction products: Sulfide or thiol derivatives.
Substitution products: Halogenated or alkylated derivatives.
科学的研究の応用
This compound has several promising applications:
Chemistry: It serves as an intermediate in complex organic synthesis, offering a route to novel compounds.
Biology: Its structure suggests potential as a bioactive molecule, interacting with various biological targets.
Medicine: It might act as a pharmacophore in drug development, targeting enzymes or receptors.
Industry: Its unique chemical properties could be leveraged in the development of new materials or catalysts.
作用機序
Mechanism: The exact mechanism depends on the specific application but generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases.
Receptors: G-protein-coupled receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Comparing this compound with similar ones highlights its uniqueness:
2-[(1-{[1-ethyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole: Substituting the methyl group with an ethyl group alters its steric and electronic properties, potentially changing its biological activity.
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole: Replacement of the sulfonyl group with a carbonyl group might change its reactivity and interaction with biological targets.
This comparison showcases the specific modifications in chemical structure that can drastically alter the compound's properties and applications.
特性
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-11(2)14-17-13(10-18(14)3)23(21,22)19-8-4-5-12(19)9-20-15-6-7-16-20/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNMIUWYICTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2721377.png)
![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/new.no-structure.jpg)




![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)

![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)
![N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide](/img/structure/B2721392.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)
![1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one](/img/structure/B2721400.png)
